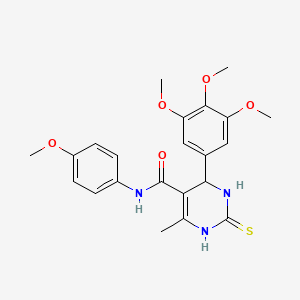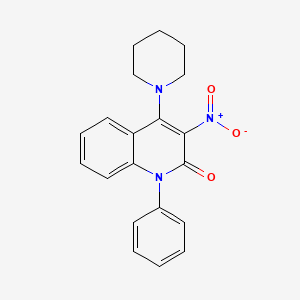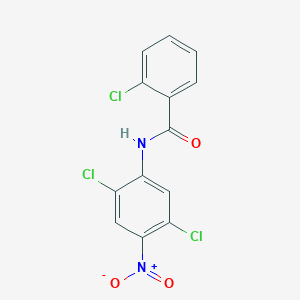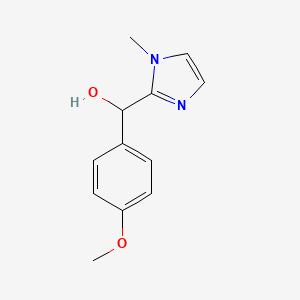![molecular formula C17H13BrN2O3S B4993672 N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide, also known as NSC 231634, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. This compound has been shown to exhibit anti-cancer properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 involves its ability to activate the caspase pathway, which is responsible for inducing apoptosis in cells. This compound has also been shown to inhibit the activity of Hsp90, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound 231634 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and inhibition of Hsp90 activity. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer treatments. However, one limitation of this compound 231634 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 231634, which could lead to the development of more effective cancer treatments. Other future directions could include investigating the potential of this compound for use in combination with other anti-cancer agents, as well as exploring its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 involves the reaction of 5-bromo-1-naphthoic acid with thionyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The resulting product is this compound 231634, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-sulfamoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-11-4-1-5-12(10-11)24(19,22)23/h1-10H,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEAXWNWFAADSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)
![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)


![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)

![1-[1-(3-methyl-2-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4993682.png)